CID 6021

Vue d'ensemble

Description

This would typically include the compound’s systematic name, common name, and any relevant identifiers such as its CAS number or PubChem CID .

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the reagents and conditions used, and the yield of the product .Molecular Structure Analysis

This involves determining the compound’s molecular formula, the arrangement of atoms in the molecule, and its three-dimensional structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the types of reactions, the conditions under which they occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Chemically Induced Dimerization (CID) in Biological Systems : CID is a valuable tool for studying biological processes, including signal transductions and protein trafficking. It allows for reversible and spatiotemporal control of protein function in cells, enabling the study of various biological processes with high precision (Voss, Klewer, & Wu, 2015)(source).

Use in Laser-Plasma X-Ray Imaging : Charge-injection devices (CIDs), like CID 6021, are used for obtaining images of laser-plasma x-ray emission, demonstrating resistance to radiation damage and suitability for laser-plasma x-ray imaging (Marshall et al., 2001)(source).

Inducible Gene Regulation and Gene Editing : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in mammals. This application includes creating digital induction systems for genome manipulation and gene activation in vivo (Ma et al., 2023)(source).

Advances in Aircraft Modeling and Simulation : While not directly related to this compound, advancements in aircraft modeling and simulation incorporate technologies similar to CID systems for aerodynamics and structural dynamics studies (Botez et al., 2022)(source).

Analysis of 6021 Aluminum Alloy in Extrusion Forming Process : Research on 6021 aluminum alloy, similar to this compound, involves analyzing the temperature field and flow field during the extrusion forming process, which is crucial for understanding the material's behavior under different conditions (Xiao, 2014)(source).

Ionizing Radiation Environments : New high-resolution silicon-based CID imagers have been developed to operate in ionizing radiation environments. This application is significant for monitoring and diagnostic tools in nuclear power generation, waste disposal, and scientific applications (Carbone et al., 1995)(source).

Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization, used to control peroxisome transport and mitotic checkpoint signaling in living cells, showcases the spatiotemporal control offered by CID (Aonbangkhen et al., 2018)(source).

Carbon Isotope Discrimination in Agriculture : The application of carbon isotope discrimination (CID) as a selection criterion for improving water use efficiency and productivity of barley under various conditions demonstrates its utility in agricultural research (Anyia et al., 2007)(source).

Methodological Challenges in Developmental Research : The CID process in developmental research, involving qualitative research strategies, highlights the importance of aligning research design with research goals (Hamaker et al., 2020)(source).

Application in Peptide Sequencing by Mass Spectrometry : Collision-induced dissociation (CID) plays a critical role in mass spectrometry, particularly in peptide sequencing and the study of protein mixtures (Medzihradszky & Chalkley, 2015)(source).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Inosine interacts with various enzymes, proteins, and other biomolecules. It is a product of the deamination of adenosine . The enzymes adenosine deaminase and purine nucleoside phosphorylase play a significant role in the conversion of adenosine to inosine . These interactions are crucial for the regulation of purine metabolism.

Cellular Effects

Inosine influences various cellular processes. It has been found to play a role in cellular energy metabolism, particularly in the salvage pathway of purine metabolism . It also impacts cell signaling pathways and gene expression. For instance, inosine has been associated with the activation of AMP-activated protein kinase, a key regulator of cellular energy homeostasis .

Molecular Mechanism

At the molecular level, inosine exerts its effects through binding interactions with biomolecules and changes in gene expression. It can bind to adenosine receptors, influencing various physiological processes. Moreover, it can modulate gene expression by acting as a precursor for the synthesis of nucleotides in the purine salvage pathway .

Temporal Effects in Laboratory Settings

The effects of inosine can change over time in laboratory settings. It is stable under physiological conditions, but can be degraded enzymatically into hypoxanthine. Long-term effects of inosine on cellular function have been observed in in vitro studies, showing its role in maintaining cellular energy balance .

Dosage Effects in Animal Models

In animal models, the effects of inosine vary with different dosages. Low doses of inosine have been found to exert protective effects in models of ischemia, while high doses can lead to the accumulation of uric acid, potentially leading to gout .

Metabolic Pathways

Inosine is involved in the purine metabolism pathway. It is produced from adenosine by the action of adenosine deaminase, and can be further degraded into hypoxanthine by purine nucleoside phosphorylase . These reactions involve various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Transport and Distribution

Inosine is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes, but also interacts with specific transporters, such as nucleoside transporters .

Subcellular Localization

Inosine is predominantly located in the cytoplasm, where it participates in purine metabolism. It can also be found in other compartments such as the nucleus, depending on the cell type and physiological conditions .

Propriétés

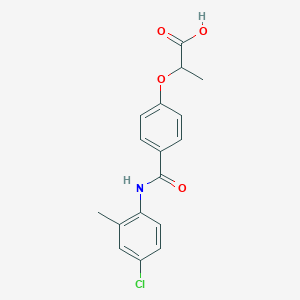

IUPAC Name |

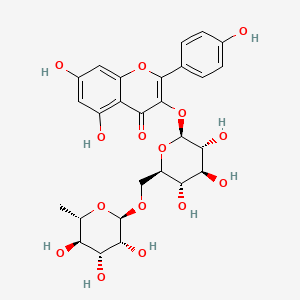

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQMRVRMYYASKQ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)

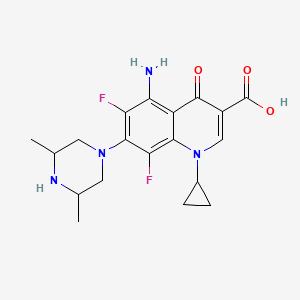

![1-Ethyl-6-fluoro-4-oxo-7-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765513.png)

![1-Ethyl-6-fluoro-4-oxo-7-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765521.png)